6β-Hydroxyprednisone
Description
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Properties
CAS No. |
95283-34-4 |
|---|---|
Molecular Formula |
C21H26O6 |
Molecular Weight |
374.433 |
IUPAC Name |
(6R,8S,9S,10R,13S,14S,17R)-6,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione |
InChI |
InChI=1S/C21H26O6/c1-19-5-3-11(23)7-14(19)15(24)8-12-13-4-6-21(27,17(26)10-22)20(13,2)9-16(25)18(12)19/h3,5,7,12-13,15,18,22,24,27H,4,6,8-10H2,1-2H3/t12-,13-,15+,18+,19-,20-,21-/m0/s1 |
InChI Key |
RBABUXAIODUPQG-WTCKOWDJSA-N |
SMILES |
CC12CC(=O)C3C(C1CCC2(C(=O)CO)O)CC(C4=CC(=O)C=CC34C)O |
Synonyms |
(6β)-6,17,21-Trihydroxy-pregna-1,4-diene-3,11,20-trione; 6β,17,21-Trihydroxy-pregna-1,4-diene-3,11,20-trione; (6R,8S,9S,10R,13S,14S,17R)-6,17-Dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,10,12,13,14,15,16,17-decahydro-3H-cyclopenta[a]phenanthr |
Origin of Product |
United States |
Overview of Glucocorticoid Biotransformation Pathways
Glucocorticoids, a class of steroid hormones, undergo extensive biotransformation primarily in the liver. These pathways involve a series of enzymatic reactions, including oxidation, reduction, and conjugation, which ultimately lead to the formation of more water-soluble compounds that can be readily excreted. A key family of enzymes involved in this process is the cytochrome P450 (CYP) superfamily. wikipedia.orgnih.gov
The biotransformation of glucocorticoids like cortisol begins with several possible reactions. researchgate.net One major pathway is the conversion of cortisol to cortisone (B1669442), catalyzed by the enzyme 11β-hydroxysteroid dehydrogenase (11β-HSD). nih.govwikipathways.org Both cortisol and cortisone can then be further metabolized. A significant route of metabolism for many steroids is hydroxylation, a reaction that introduces a hydroxyl (-OH) group into the steroid nucleus. asm.orgresearchgate.net
The most common hydroxylation for many steroids is 6β-hydroxylation, which is primarily catalyzed by the CYP3A4 enzyme. nih.govresearchgate.net This enzyme is responsible for the metabolism of a vast number of drugs and endogenous compounds. medsafe.govt.nzoup.com The product of cortisol's 6β-hydroxylation is 6β-hydroxycortisol. wikipedia.org Similarly, synthetic glucocorticoids like prednisone (B1679067) are also metabolized via this pathway, leading to the formation of 6β-hydroxyprednisone. synthinkchemicals.compharmaffiliates.combioorganics.bizelitesynthlaboratories.com
Significance of Hydroxylation in Steroid Metabolism
Hydroxylation is a critical step in steroid metabolism, profoundly impacting the biological properties of these molecules. The introduction of a hydroxyl group generally increases the polarity and water solubility of the steroid, which is a crucial prerequisite for its subsequent conjugation and excretion from the body. researchgate.net This process of making the steroid more water-soluble is a key detoxification mechanism.
The position of hydroxylation on the steroid ring system is highly specific and can lead to metabolites with altered or attenuated biological activity compared to the parent compound. asm.org For instance, 6β-hydroxylation, catalyzed predominantly by CYP3A4, is a major metabolic pathway for many steroids. nih.govjst.go.jp The resulting 6β-hydroxylated metabolites are often less biologically active than their parent compounds.
Furthermore, the rate of 6β-hydroxylation can serve as a valuable in vivo biomarker for the activity of the CYP3A4 enzyme. wikipedia.orgresearchgate.net The ratio of urinary 6β-hydroxycortisol to cortisol is widely used to assess CYP3A4 function, which can be influenced by various factors including co-administered drugs, disease states, and genetic variations. researchgate.netnih.govnih.gov This makes the study of hydroxylated steroid metabolites essential for understanding drug-drug interactions and individual differences in drug metabolism. medsafe.govt.nz
Historical Context of 6β Hydroxylation Research for Steroidal Compounds
Prednisone (B1679067) and Prednisolone (B192156) as Precursors in Metabolic Cascades
The metabolic cascade that results in 6β-Hydroxyprednisone begins with the administration of either prednisone or its active metabolite, prednisolone. nih.govdrugbank.com Prednisone itself is a prodrug, meaning it is biologically inert and must be converted in the liver to the active form, prednisolone, to exert its effects. nih.govnih.gov Both prednisone and prednisolone can be hydroxylated at the C6 position to form 6β-hydroxy metabolites. nih.govresearchgate.net
A critical feature of the metabolism of these steroids is the reversible interconversion between prednisone and prednisolone. researchgate.netresearchgate.net This process is continuous, with a significant degree of recycling between the two compounds; one study noted that as much as 76% of a dose is recycled. pharmgkb.org The conversion of prednisone to prednisolone, which occurs extensively in splanchnic tissues (related to the gut), is much more significant than the reverse reaction or the irreversible elimination of either steroid. pharmgkb.orgoup.com The oxidation of prednisolone back to prednisone happens mainly in peripheral tissues. oup.com This dynamic equilibrium ensures a sustained presence of the active compound, prednisolone, which is the direct substrate for 6β-hydroxylation.
Cytochrome P450-Mediated 6β-Hydroxylation
The key enzymatic step in the formation of this compound is the hydroxylation at the 6β position of the steroid nucleus. This reaction is a phase I metabolic process catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, which are primarily located in the liver. helsinki.fimedicaljournalssweden.semedicaljournals.senih.gov This specific reaction is a major metabolic pathway for several steroids. medicaljournalssweden.semedicaljournals.se
Research has identified that the CYP3A subfamily is principally responsible for the 6β-hydroxylation of various steroids, including prednisolone. helsinki.fi While multiple isoforms exist, CYP3A4 and CYP3A5 are the most studied in relation to this metabolic pathway. researchgate.netcaymanchem.com
CYP3A4 is the most abundant and significant enzyme responsible for the metabolism of prednisolone to 6β-Hydroxyprednisolone. caymanchem.comcymitquimica.com It is highly expressed in the liver and the intestine. helsinki.finih.gov The 6β-hydroxylation of prednisolone is considered a marker reaction for CYP3A4 activity. medicaljournalssweden.semedicaljournals.se Studies using CYP3A4 inhibitors, such as ketoconazole (B1673606), have demonstrated a significant decrease in the formation and urinary excretion of 6β-hydroxyprednisolone, which confirms the central role of this enzyme in the metabolic pathway. researchgate.net
While CYP3A5, another isoform of the CYP3A family, also contributes to the 6β-hydroxylation of prednisolone, its role is considerably less significant than that of CYP3A4. researchgate.netcaymanchem.com In vitro studies using recombinant enzymes have directly compared the two isoforms. One such study found that the intrinsic clearance (CLint) of prednisolone by recombinant CYP3A5 was less than 26% of the clearance by recombinant CYP3A4. nih.gov Furthermore, the formation of 6β-hydroxyprednisolone by CYP3A5 was less than 11% of that formed by CYP3A4. nih.gov These findings indicate that while CYP3A5 is involved, CYP3A4 is the predominant catalyst for this specific metabolic reaction. nih.govdntb.gov.uauio.no
The specificity of cytochrome P450 enzymes for a substrate is governed by several factors, including the substrate's affinity for the enzyme's active site, the intrinsic reactivity of the C-H bonds, and the structural constraints imposed by the active site that orient the substrate relative to the enzyme's reactive center. nih.gov
Kinetic studies of 6β-hydroxylation for various steroid substrates by CYP3A4 and CYP3A5 highlight the differences in their catalytic efficiency. The Michaelis-Menten constant (Km), which reflects the substrate concentration at half-maximal velocity, and the maximal velocity (Vmax) are key parameters. A lower Km indicates higher affinity, and a higher Vmax/Km ratio signifies greater catalytic efficiency.
Data from studies on steroid hormones like testosterone, progesterone, and cortisol show that CYP3A4 consistently demonstrates greater efficiency in 6β-hydroxylation compared to CYP3A5. ualberta.ca For instance, the Vmax/Km values for the 6β-hydroxylation of these hormones by CYP3A5 were found to be only 22% to 31% of those for CYP3A4. ualberta.ca This is primarily due to significantly lower Vmax values for CYP3A5, while the Km values show less pronounced differences. ualberta.ca
Table 1: Comparative Kinetic Parameters for Steroid 6β-Hydroxylation by CYP3A4 and CYP3A5
This table is based on data from the 6β-hydroxylation of testosterone, progesterone, and cortisol as representative steroid substrates. ualberta.ca
| Substrate | Enzyme | Km (μM) | Vmax (nmol/min/nmol P450) | Vmax/Km (L/min/nmol P450) |
| Testosterone | CYP3A4 | 54 | 14 | 0.26 |
| CYP3A5 | 110 | 4.4 | 0.040 | |
| Progesterone | CYP3A4 | 41 | 19 | 0.46 |
| CYP3A5 | 87 | 12 | 0.14 | |
| Cortisol | CYP3A4 | 150 | 7.9 | 0.053 |
| CYP3A5 | 170 | 3.5 | 0.021 |
These kinetic data quantitatively underscore the primary role of CYP3A4 over CYP3A5 in the 6β-hydroxylation of steroids, the same pathway responsible for the formation of this compound from prednisolone. ualberta.ca
Regulatory Mechanisms of Cytochrome P450 Expression and Activity Relevant to 6β-Hydroxylation
The biogenesis of this compound is intrinsically linked to the activity of the Cytochrome P450 (CYP) superfamily of enzymes, particularly the CYP3A subfamily. The 6β-hydroxylation of steroids is a critical Phase I metabolic reaction, and its rate is governed by the expression and activity of these enzymes, which are subject to complex regulatory mechanisms, including induction and inhibition. pfizer.comnih.gov
The primary enzyme responsible for the 6β-hydroxylation of prednisolone, the precursor to this compound, is CYP3A4. caymanchem.comcymitquimica.comnatap.org CYP3A5 also contributes to this metabolic process, although to a lesser extent. caymanchem.comresearchgate.net In vitro studies comparing recombinant CYP3A4 and CYP3A5 have shown that the intrinsic clearance of prednisolone by CYP3A5 is less than 26% of that by CYP3A4, and the formation of 6β-hydroxyprednisolone by CYP3A5 is less than 11% relative to CYP3A4. researchgate.net
The expression and activity of CYP3A enzymes are regulated by various factors, including genetic polymorphisms, hormonal influences, and exposure to xenobiotics. medsafe.govt.nz Enzyme induction, an increase in enzyme synthesis, can be triggered by several drugs and other substances. This process is primarily mediated by nuclear receptors such as the pregnane (B1235032) X receptor (PXR) and the glucocorticoid receptor (GR). medsafe.govt.nz Conversely, enzyme inhibition, which can be competitive, non-competitive, or mechanism-based, leads to decreased metabolic activity. natap.org
Numerous substances are known to either induce or inhibit CYP3A4 activity, thereby affecting the rate of 6β-hydroxylation of prednisolone and other steroids.
| Regulatory Effect | Substance | Mechanism/Note |
|---|---|---|
| Inducers (Increase CYP3A4 Activity) | Rifampicin | A potent activator of the pregnane X receptor (PXR). researchgate.net |
| Phenobarbital (B1680315) | Induces CYP2B6 and CYP2C9 as well. fda.gov An increase in urinary 6β-hydroxycortisol was observed after phenobarbital administration. capes.gov.br | |
| Phenytoin | Can decrease the effectiveness of drugs metabolized by CYP3A4. nih.gov | |
| Carbamazepine | A known inducer of CYP3A4. natap.org | |
| Inhibitors (Decrease CYP3A4 Activity) | Ketoconazole | A potent competitive inhibitor. eurekaselect.comresearchgate.net |
| Itraconazole (B105839) | A CYP3A4-specific inhibitor. researchgate.net | |
| Ritonavir | A potent inhibitor used to 'boost' other protease inhibitors; significantly increases plasma concentrations of prednisolone. natap.org | |
| Diltiazem | A calcium channel blocker that also inhibits CYP3A4. natap.org | |
| Grapefruit Juice | Contains furanocoumarins that cause mechanism-based inhibition of intestinal CYP3A4, affecting the first-pass metabolism of many drugs. helsinki.fi |
Formation of this compound as a Phase I Metabolite
Prednisone is a synthetic glucocorticoid that functions as a prodrug; it is biologically inert until converted to its active form, prednisolone. nih.govdrugbank.com This conversion is a rapid and nearly complete process that occurs primarily in the liver, mediated by the enzyme 11β-hydroxysteroid dehydrogenase (11β-HSD). natap.orgwikipedia.org
Once formed, prednisolone undergoes further metabolism, primarily through Phase I reactions. mhmedical.com A significant pathway in its biotransformation is hydroxylation at the 6β-position of the steroid nucleus, which results in the formation of this compound. nih.govdrugbank.com This reaction is an oxidative process catalyzed almost exclusively by the CYP3A4 enzyme, with a minor contribution from CYP3A5. caymanchem.comcymitquimica.comresearchgate.net The formation of this compound is a classic example of a Phase I metabolic step, which introduces a polar hydroxyl group (-OH) onto the parent molecule. mhmedical.com This modification increases the water solubility of the steroid, facilitating its subsequent elimination from the body. 6β-Hydroxyprednisolone is a known human urinary metabolite of prednisolone. nih.govebi.ac.uk
Subsequent Biotransformations of this compound (e.g., further hydroxylation, reduction)
Following its formation via Phase I hydroxylation, this compound can be subject to additional metabolic conversions. The metabolism of prednisolone is complex, yielding several other metabolites in addition to the 6β-hydroxylated form. These include reduced derivatives such as 20α-dihydroprednisolone, 20β-dihydroprednisolone, and 20β-dihydroprednisone. drugbank.comunito.it
Metabolic studies of prednisolone have indicated that 6-hydroxylated metabolites can undergo further biotransformation. upf.edu Plausible subsequent pathways for this compound include the reduction of the ketone group at the C20 position. This would result in the formation of 20α- and 20β-isomers of 6β,11β,17α,20,21-pentahydroxy-pregn-1-en-3-one. upf.edu Additionally, reduction of the A-ring double bond (Δ4) is another potential metabolic step. upf.edu These subsequent reactions, like the initial hydroxylation, further increase the polarity of the molecule, preparing it for eventual conjugation in Phase II reactions and excretion.
Comparative Steroid 6β-Hydroxylation: Parallels with Cortisol and Budesonide (B1683875) Metabolism
The 6β-hydroxylation pathway is not unique to prednisone and prednisolone but is a common metabolic route for many endogenous and synthetic steroids. Examining the metabolism of cortisol and budesonide reveals significant parallels, underscoring the central role of the CYP3A4 enzyme in steroid clearance.
Cortisol: The endogenous glucocorticoid cortisol is also a substrate for CYP3A4, which catalyzes its conversion to 6β-hydroxycortisol. wikipedia.orgresearchgate.net This pathway is a major route of cortisol inactivation in the liver. oup.com The ratio of urinary 6β-hydroxycortisol to cortisol is considered a reliable non-invasive biomarker for in vivo CYP3A4 activity. ebi.ac.ukaacrjournals.org Similar to prednisolone metabolism, this 6β-hydroxylation can be induced by drugs like phenobarbital and inhibited by agents such as ketoconazole. capes.gov.brresearchgate.net
Budesonide: Budesonide, a potent synthetic corticosteroid, undergoes extensive first-pass metabolism in the liver, which is also mediated primarily by CYP3A4. mdpi.comtandfonline.com This rapid biotransformation results in two major metabolites with significantly reduced glucocorticoid activity: 16α-hydroxyprednisolone and 6β-hydroxybudesonide. mdpi.comtandfonline.comresearchgate.net The formation of 6β-hydroxybudesonide demonstrates the same enzymatic pathway seen with prednisolone and cortisol. Studies have confirmed that both CYP3A4 and CYP3A5 are capable of metabolizing budesonide, with 6β-hydroxylation being a common resulting metabolite. researchgate.netnih.gov
| Feature | Prednisolone | Cortisol | Budesonide |
|---|---|---|---|
| Parent Compound | Prednisolone (active metabolite of Prednisone) | Cortisol (endogenous) | Budesonide (synthetic) |
| Primary Metabolizing Enzyme | CYP3A4 (major), CYP3A5 (minor) caymanchem.comresearchgate.net | CYP3A4 wikipedia.orgresearchgate.net | CYP3A4 (major), CYP3A5 tandfonline.comresearchgate.net |
| 6β-Hydroxylated Metabolite | This compound | 6β-Hydroxycortisol | 6β-Hydroxybudesonide |
| Significance of Pathway | A major Phase I metabolic pathway for elimination. nih.gov | Major hepatic inactivation pathway; urinary ratio used as a CYP3A4 activity marker. oup.comaacrjournals.org | A major route of extensive first-pass metabolism leading to inactive metabolites. mdpi.comtandfonline.com |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as a primary technique for the analysis of this compound. Its high sensitivity and selectivity make it ideal for detecting and quantifying the compound in complex biological matrices. researchgate.netupf.edu LC-MS/MS has proven particularly useful for identifying new metabolites of glucocorticoids, overcoming the limitations of gas chromatography-mass spectrometry (GC-MS) which often requires complex derivatization procedures for polyoxygenated metabolites. researchgate.net
Optimization of Chromatographic Separation for this compound and Related Isomers
The accurate quantification of this compound is complicated by the presence of structurally similar isomers, such as 6α-Hydroxyprednisone, which may not be distinguishable by mass spectrometry alone. researchgate.netthermofisher.com Therefore, effective chromatographic separation is essential.
Optimization strategies focus on the selection of the appropriate stationary and mobile phases. Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) systems are commonly employed. thermofisher.comresearchgate.net Columns with different selectivities, such as C18 or biphenyl (B1667301) bonded phases, are tested to achieve the best resolution. thermofisher.com Biphenyl phases, for instance, can offer unique selectivity for aromatic and moderately polar analytes, enhancing the resolution of structural isomers. thermofisher.com
The mobile phase composition, typically a mixture of an aqueous solvent (like water with an additive such as formic acid or ammonium (B1175870) fluoride) and an organic solvent (like acetonitrile (B52724) or methanol), is optimized through gradient elution. thermofisher.comresearchgate.netnih.gov Methanol, for example, can provide extra retention and selectivity to fully resolve structurally similar compounds that are difficult to separate on traditional C18 phases. thermofisher.com A specifically developed HPLC-ESI-MS/MS method has successfully achieved the complete chromatographic separation of diastereoisomers of prednisolone metabolites. researchgate.net
Mass Spectrometric Detection Techniques (e.g., SRM, product ion scanning)
Following chromatographic separation, mass spectrometry is used for detection and quantification. Triple quadrupole mass spectrometers are frequently used for their robustness and sensitivity. thermofisher.comunito.it
Several scan modes are employed depending on the analytical goal:
Product Ion Scanning: This technique is used for qualitative analysis and structural elucidation. The protonated molecular ion of a potential metabolite is selected in the first quadrupole, fragmented in the collision cell, and the resulting product ions are scanned in the third quadrupole. unito.it
Precursor Ion and Neutral Loss Scanning: These methods are valuable for the open detection of metabolites. For instance, precursor ion scans for specific fragments (e.g., m/z 77, 91, 105) or neutral loss scans for characteristic losses (e.g., 76 and 94 Da) can be used to screen for unknown prednisolone metabolites. researchgate.netebi.ac.uk
Selected Reaction Monitoring (SRM): For quantitative analysis, SRM is the most common technique. It offers high specificity and sensitivity by monitoring a specific precursor ion to product ion transition for the analyte. unito.it Typically, multiple SRM transitions are monitored for each compound to ensure accurate identification and quantification. unito.it
Sample Preparation Techniques for Biological Matrices (e.g., urine, plasma)
The analysis of this compound in biological fluids like urine and plasma requires an effective sample preparation step to remove interferences and concentrate the analyte.
Common techniques include:
Liquid-Liquid Extraction (LLE): This is a widely used method where the sample, often after pH adjustment, is extracted with an immiscible organic solvent like ethyl acetate (B1210297) or tert-butylmethylether. researchgate.netupf.eduebi.ac.ukavma.org For conjugated metabolites in urine, a hydrolysis step using an enzyme like β-glucuronidase is performed before extraction. researchgate.netupf.eduebi.ac.uk
Solid-Phase Extraction (SPE): SPE is another common technique for cleanup and concentration. It involves passing the sample through a cartridge containing a solid adsorbent that retains the analyte, which is then eluted with a small volume of solvent. nih.gov
Protein Precipitation (PP): For plasma samples, proteins can interfere with the analysis. PP, often using a solvent like acetonitrile, is a simple and rapid way to remove the majority of proteins from the sample before analysis. researchgate.net
The table below summarizes various sample preparation methods used in the analysis of this compound and related compounds.
| Matrix | Preparation Method | Key Steps | Reference |
| Urine | Enzymatic Hydrolysis & LLE | Hydrolysis with β-glucuronidase, alkalinization, extraction with ethyl acetate. | researchgate.netupf.eduebi.ac.uk |
| Urine/Plasma | LLE | pH adjustment, extraction with tert-butylmethylether. | avma.org |
| Plasma | Protein Precipitation | Addition of acetonitrile to precipitate proteins. | researchgate.net |
| Plasma | Solid-Phase Extraction | Extraction and concentration using an SPE cartridge. | nih.gov |
Validation Parameters in Research Contexts (Sensitivity, Specificity, Linearity, Accuracy, Precision)
To ensure that an analytical method is suitable for its intended purpose, it must be validated. europa.eujespublication.com Validation demonstrates the reliability and consistency of the results. jespublication.com Key parameters evaluated in the context of research include:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as isomers, metabolites, or matrix components. europa.eu This is often demonstrated by analyzing blank matrix samples to ensure no interfering peaks are present at the analyte's retention time. unito.it
Linearity: The ability to produce results that are directly proportional to the concentration of the analyte within a given range. Calibration curves are generated, and the correlation coefficient (R²) is calculated, with values close to 1.0 indicating good linearity. unito.it For instance, a method for 6β-hydroxyprednisolone showed a squared correlation coefficient (R²) of 0.9973 over a range of 1-10 ng/mL. unito.it
Sensitivity: This is typically defined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ). The LOD is the lowest amount of analyte that can be detected but not necessarily quantified, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. uc.edu An LC-MS/MS method for prednisolone metabolites reported LODs in the range of 0.35-0.42 ng/mL. nih.gov
Accuracy: This refers to the closeness of the measured value to the true value. It is often assessed by analyzing samples spiked with a known amount of the analyte and is expressed as the percentage of recovery. uc.edu Accuracies are expected to be within a defined range, for example, -5.2% to 3.5% for a related compound. researchgate.net
Precision: This measures the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV%). Precision is evaluated at different levels: repeatability (within-day) and intermediate precision (between-days). nih.goveuropa.eu For a related analyte, intra-run and inter-run precision was reported as <6.8%. researchgate.net
Other Chromatographic and Spectroscopic Methods (e.g., GC-MS, NMR for structural elucidation)
While high-performance liquid chromatography (HPLC) coupled with various detectors is a primary tool for the analysis of this compound, other chromatographic and spectroscopic techniques offer complementary and sometimes superior capabilities for its quantification and structural elucidation. These methods include gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. nih.gov For the analysis of steroids like this compound, which are not inherently volatile, a derivatization step is typically required to increase their volatility and thermal stability. upf.edu This process can sometimes be complex, which may explain why some earlier studies using GC-MS did not detect certain hydroxylated metabolites of prednisolone. upf.edu
Despite this, GC-MS offers excellent separation of epimeric steroids, making it highly valuable for distinguishing between isomers. nih.gov In the context of steroid analysis, GC-MS can be used in both a comprehensive (full scan) mode, which allows for the identification of all excreted steroids, and a targeted (selected ion) mode for quantifying specific analytes. nih.gov The ability of GC-MS to provide detailed structural information through mass spectral databases makes it a preeminent tool for discovering novel steroid metabolomes. nih.govfda.gov
A study validating a GC-MS method for the simultaneous measurement of cortisol, cortisone (B1669442), 6β-hydroxycortisol, and 18-hydroxycortisol in human urine highlights the utility of this technique in clinical laboratories. mdpi.com Although this study did not specifically include this compound, the methodology is transferable. The study prepared calibration curves and quality controls, demonstrating the quantitative capability of GC-MS in steroid analysis. mdpi.com
Table 1: GC-MS Method Parameters for Steroid Analysis
| Parameter | Details |
| Sample Preparation | Liquid-liquid extraction |
| Derivatization | Required to increase volatility |
| Separation | Gas Chromatography |
| Detection | Mass Spectrometry (Full Scan or Selected Ion Monitoring) |
| Application | Separation of epimers, discovery of novel metabolites |
This table summarizes typical parameters for GC-MS analysis of steroids based on established methodologies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, including steroids. nih.govscispace.comresearchgate.net It provides detailed information about the connectivity of atoms within a molecule by analyzing the magnetic properties of atomic nuclei. nih.govscispace.com For complex molecules like this compound, 1D and 2D NMR experiments are employed to assign the chemical structure and stereochemistry. researchgate.net
The structural elucidation process using NMR involves several steps:
Sample Preparation: The purified compound is dissolved in a suitable deuterated solvent.
Data Acquisition: A series of NMR experiments (e.g., ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC) are performed.
Spectral Analysis: The chemical shifts, coupling constants, and cross-peaks in the spectra are analyzed to piece together the molecular structure. nih.gov
Recent advancements have seen the coupling of HPLC with NMR (LC-NMR), allowing for the structural characterization of compounds present in very low concentrations, such as drug metabolites and impurities. taylorfrancis.com This is particularly relevant for a metabolite like this compound. Furthermore, computational methods are increasingly used alongside NMR data to predict chemical shifts and aid in the structural assignment, a field that has benefited from machine learning algorithms. frontiersin.orgchemrxiv.org
Table 2: Key NMR Experiments for Structural Elucidation
| NMR Experiment | Information Provided |
| ¹H NMR | Provides information on the proton environment and their connectivity. |
| ¹³C NMR | Shows the number and types of carbon atoms in the molecule. |
| COSY (Correlation Spectroscopy) | Identifies proton-proton couplings within the molecule. |
| HSQC (Heteronuclear Single Quantum Coherence) | Correlates directly bonded proton and carbon atoms. |
| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons over two or three bonds. |
This table outlines the common NMR experiments used to determine the structure of organic compounds like this compound.
Biological Significance of 6β Hydroxyprednisone As a Metabolic Indicator
Role as a Metabolite in Different Animal Species
6β-Hydroxyprednisolone has been identified as a urinary metabolite of prednisolone (B192156) in various animal species, although the metabolic profile can differ. The conversion of the parent drug, prednisone (B1679067), to its active form, prednisolone, occurs in the liver. pharmgkb.orgwikipedia.org Prednisolone is then further metabolized into several compounds, including 6β-hydroxyprednisolone. pharmgkb.org
In cattle , following the administration of prednisolone, 6β-hydroxyprednisolone is one of several metabolites detected in urine, alongside others such as 20α-dihydroprednisolone, 20β-dihydroprednisolone, and 20β-dihydroprednisone. researchgate.netnih.govnih.gov Studies on finishing bulls and cows have shown that 6β-hydroxyprednisolone is typically detectable shortly after administration. researchgate.netnih.gov For example, in one study, after a single intramuscular dose of prednisolone to a bull, the urinary concentration of 6β-hydroxyprednisolone was 7.59 ng/mL after 24 hours. researchgate.netd-nb.info However, its presence can be transient; in cows, it was found to have measurable values shortly after drug administration but was only detectable in a few animals at later time points (19 and 33 days). researchgate.netnih.gov
In horses , the metabolism of prednisolone also leads to various urinary metabolites, including prednisone, 20β-dihydroprednisolone, and 20β-dihydroprednisone. noahcompendium.co.ukdefra.gov.uk While prednisone administration is reported to have poor efficacy in horses due to poor absorption and limited conversion to the active metabolite prednisolone, prednisolone itself is readily absorbed. msdvetmanual.comnih.gov The detection of metabolites like 6β-hydroxyprednisolone is a focus of research to monitor corticosteroid therapy. unimi.it
Studies in dogs and monkeys have also investigated the metabolism of prednisone and prednisolone. nih.gov Following oral administration of prednisone to dogs, the primary compound found in plasma is prednisolone, indicating rapid and efficient conversion of the prodrug. frontiersin.org The metabolic pathways include the formation of various metabolites, and 20-dihydroprednisolone has been identified in several biological samples from mice, dogs, and monkeys. nih.gov
| Animal Species | Key Prednisolone Metabolites Identified | Reference |
|---|---|---|
| Cattle | 6β-hydroxyprednisolone, 20α-dihydroprednisolone, 20β-dihydroprednisolone, 20β-dihydroprednisone, Prednisone | researchgate.netnih.govnih.gov |
| Horses | Prednisone, 20β-dihydroprednisolone, 20β-dihydroprednisone | noahcompendium.co.ukdefra.gov.uk |
| Dogs | Prednisolone (from Prednisone), 20-Dihydroprednisolone | nih.govfrontiersin.org |
| Mice | Prednisolone (from Prednisone), 20-Dihydroprednisolone | nih.gov |
| Monkeys | Prednisolone (from Prednisone), 20-Dihydroprednisolone | nih.gov |
Use as a Biochemical Marker for Prednisolone Metabolic Activity
The measurement of 6β-hydroxyprednisolone serves as a valuable biochemical marker for the metabolic activity related to prednisolone. ontosight.ai Its quantification in urine can indicate the rate of prednisolone catabolism, or breakdown. nih.gov This is particularly useful for identifying enhanced metabolism, which can lead to reduced efficacy of the steroid treatment. nih.gov
In veterinary medicine, particularly for meat-producing animals, identifying metabolites like 6β-hydroxyprednisolone is crucial for detecting the illicit use of prednisolone as a growth-promoting agent. nih.govunito.it Since only a small fraction of a prednisolone dose is excreted unchanged, monitoring for its metabolites provides a more reliable method for detection. pharmgkb.orgnih.gov The presence of 6β-hydroxyprednisolone and other metabolites in urine can serve as a biomarker to confirm that an animal has been treated with prednisolone. nih.gov
One study demonstrated that after administering a therapeutic dose of prednisolone acetate (B1210297) to a bullock, four key metabolites were identified in the urine: 20β-dihydroprednisolone, 20α-dihydroprednisolone, 6β-hydroxyprednisolone, and 20β-dihydroprednisone. nih.gov This profile of metabolites can be used to confirm exogenous administration.
| Compound | Concentration (ng/mL) |
|---|---|
| 20β-dihydroprednisolone | 63.5 |
| 6β-hydroxyprednisolone | 7.59 |
| Prednisolone | Data not specified in source |
| Prednisone | Data not specified in source |
| 20α-dihydroprednisolone | Data not specified in source |
| 20β-dihydroprednisone | Data not specified in source |
Correlation with Hepatic Enzyme Activity (e.g., CYP3A induction)
The formation of 6β-hydroxyprednisolone from prednisolone is primarily catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme, and to a lesser extent by CYP3A5, which are mainly found in the liver. pharmgkb.orgreactome.orgcymitquimica.comcaymanchem.com Therefore, the level of 6β-hydroxyprednisolone excretion is directly correlated with the activity of these hepatic enzymes. pharmgkb.orgreactome.org
Induction of CYP3A enzymes by other drugs can significantly increase the metabolism of prednisolone, leading to higher production and urinary excretion of 6β-hydroxyprednisolone. nih.gov For instance, a study involving human volunteers showed that administration of phenytoin, a known inducer of microsomal liver enzymes, led to a marked increase in the fraction of a prednisolone dose being excreted as 6β-hydroxyprednisolone. nih.gov The urinary ratio of 6β-hydroxyprednisolone to prednisolone increased linearly with the nonrenal clearance of prednisolone, confirming that measuring this metabolite is a valid way to detect enhanced catabolism. nih.gov
Conversely, inhibitors of CYP3A4 can decrease the formation of 6β-hydroxyprednisolone. reactome.org Research has shown that when the CYP3A4 inhibitor ketoconazole (B1673606) is administered with prednisolone, the urinary output of 6β-hydroxyprednisolone is significantly reduced. pharmgkb.orgreactome.org This relationship makes the measurement of 6β-hydroxyprednisolone a useful, non-invasive probe for assessing the in vivo activity of CYP3A enzymes. reactome.orgresearchgate.net
| Group | Excretion as 6β-Hydroxyprednisolone (Before Phenytoin) | Excretion as 6β-Hydroxyprednisolone (During Phenytoin) |
|---|---|---|
| Females (n=6) | 6.4% - 10.4% of dose | 15.6% - 20.4% of dose |
| Males (n=8) | 2.4% - 7.2% of dose | 12.2% - 18.3% of dose |
Differentiation of Exogenous and Endogenous Steroid Production in Animal Models
A significant challenge in regulatory control and anti-doping is distinguishing between the illegal administration of synthetic corticosteroids (exogenous) and the natural (endogenous) production of similar compounds, which can occur under conditions of severe stress. researchgate.netnih.govnih.gov While prednisolone is a synthetic steroid, trace amounts have occasionally been detected in urine from untreated cattle, possibly due to stress or conversion from endogenous cortisol. nih.govtandfonline.com
The analysis of metabolite profiles, including the detection of 6β-hydroxyprednisolone, is a key strategy to address this issue. researchgate.netresearchgate.net The presence of a full metabolic profile, including 6β-hydroxyprednisolone, 20α-dihydroprednisolone, and 20β-dihydroprednisolone, shortly after suspected administration provides strong evidence of exogenous use. researchgate.netnih.gov In treated animals, these metabolites are typically found alongside the parent drug, whereas endogenous production under stress might result in a different steroidal profile, often with remarkedly high levels of cortisol and cortisone (B1669442). nih.gov
For example, a study on finishing bulls and cows treated with a therapeutic protocol of prednisolone found that 6β-hydroxyprednisolone was detectable in all bulls 1 and 3 days after treatment. nih.gov This predictable excretion pattern can help officials distinguish between a therapeutic or illegal administration and the trace findings that may occur naturally. researchgate.net Therefore, the identification of 6β-hydroxyprednisolone as part of a panel of metabolites is an effective tool for confirming the exogenous origin of prednisolone in animal models. nih.govunito.it
In Vitro and Pre Clinical in Vivo Investigations of 6β Hydroxyprednisone
In Vitro Metabolic Studies Using Cellular and Subcellular Models
In vitro models are crucial for elucidating the metabolic pathways of corticosteroids like prednisone (B1679067) and its metabolites. These systems, ranging from specific enzymes to complex cellular models, allow for a detailed examination of the formation and subsequent fate of compounds like 6β-hydroxyprednisone.
Recombinant Cytochrome P450 Enzyme Systems
The formation of this compound is primarily a result of the metabolism of prednisolone (B192156), the active form of prednisone. caymanchem.com Studies utilizing recombinant cytochrome P450 (CYP) enzymes have pinpointed CYP3A4 as the main enzyme responsible for the 6β-hydroxylation of prednisolone. caymanchem.comnih.gov The activity of CYP3A5 in this specific metabolic step is significantly lower, contributing less than 11% relative to CYP3A4 in the formation of 6β-hydroxyprednisolone. nih.gov In vitro investigations have determined that the intrinsic clearance of prednisolone by recombinant CYP3A5 is less than 26% of that by recombinant CYP3A4. nih.gov This highlights the predominant role of CYP3A4 in this particular metabolic pathway. nih.gov
The process involves the conversion of prednisolone to 6β-hydroxyprednisolone, which also produces hydrogen peroxide. cymitquimica.com This hydrogen peroxide is then acted upon by catalase to form water and oxygen. cymitquimica.com The efficiency of this conversion can be influenced by the presence of other substances; for example, cyclosporine can inhibit the metabolism of prednisolone to its 6β-hydroxy metabolite. cymitquimica.com
It is important to note that while 6β-hydroxylation is a key metabolic route for prednisolone, other metabolites are also formed. drugbank.comdrugbank.com
Liver Microsome and S9 Fraction Incubations
Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of CYP enzymes and are a standard tool for metabolic studies. thermofisher.com Incubations using human liver microsomes have confirmed the role of CYP3A4 in the 6β-hydroxylation of corticosteroids. nih.gov For instance, studies with the CYP3A4 inhibitor itraconazole (B105839) demonstrated a significant reduction in the formation of 6β-hydroxycortisol in human liver microsomes. nih.gov This provides strong evidence for the involvement of CYP3A4 in this metabolic step. nih.gov
Human Hepatocyte Models
Primary human hepatocytes are considered the gold standard for in vitro drug metabolism studies as they contain the full complement of metabolic enzymes and cofactors, closely mimicking the in vivo liver environment. nih.govatcc.org Studies using human hepatocytes have been instrumental in understanding the induction of CYP enzymes. nih.govnih.gov For instance, the induction of CYP3A4, the key enzyme in this compound formation, can be effectively studied in these models. nih.govnih.gov
The use of cryopreserved human hepatocytes, including novel cofactor-supplemented versions, has become a reliable and convenient experimental system for evaluating cytochrome P450 activity and inhibition. nih.gov These models allow for the investigation of various CYP isoform activities, including the 6β-hydroxylation activity of CYP3A4, using specific probe substrates. nih.gov The data generated from these hepatocyte models on enzyme kinetics and inhibition are often comparable to those obtained from traditional hepatocyte cultures and human liver microsomes. nih.gov
In Vivo Studies in Non-Human Organisms
In vivo studies in animal models are essential for understanding the pharmacokinetics, metabolic profiles, and physiological effects of corticosteroids and their metabolites in a whole-organism context. biotechfarm.co.iluni-konstanz.dewalshmedicalmedia.com
Assessment of Metabolic Profiles and Excretion Kinetics
Studies in various animal models, including cattle and dogs, have provided valuable insights into the metabolic profiles and excretion kinetics of prednisone and its metabolites. researchgate.netiastate.edu
In cattle treated with prednisolone, 6β-hydroxyprednisolone is one of the metabolites detected in urine, along with others like 20α-dihydroprednisolone and 20β-dihydroprednisone. researchgate.net The concentrations of these metabolites are measurable shortly after administration. researchgate.net For example, in one study with finishing bulls, the concentration of 6β-hydroxyprednisolone in urine was 7.59 ng/mL 24 hours after the first intramuscular dose of prednisolone. researchgate.net The excretion profile can persist for an extended period, with metabolites being detectable up to 33 days after the initial treatment. researchgate.net
In dogs, oral administration of prednisone leads to its rapid conversion to the active metabolite, prednisolone. iastate.edu The plasma concentrations of prednisolone are significantly higher than those of prednisone. iastate.edu The metabolism of prednisone in dogs also leads to the formation of other compounds, including 6β-hydroxy-prednisone. nih.gov The metabolites, often conjugated with sulfates and glucuronides, are primarily excreted through the kidneys, with minor amounts excreted in the bile. nih.gov
The urinary excretion of 6β-hydroxylated metabolites is often used as an indicator of drug metabolism. nih.gov Studies have shown that the fraction of a prednisolone dose excreted as 6β-hydroxyprednisolone in urine increases with enhanced catabolism of prednisolone. nih.gov
Table 1: Urinary Metabolites of Prednisolone in Cattle
| Metabolite | Detection in Urine |
|---|---|
| 20α-dihydroprednisolone | Measurable shortly after administration. researchgate.net |
| 20β-dihydroprednisone | Measurable shortly after administration. researchgate.net |
Investigation of Enzymatic Induction or Inhibition in Animal Models
Corticosteroids can influence the activity of drug-metabolizing enzymes. portlandpress.com The induction or inhibition of these enzymes can have significant effects on the metabolism of the corticosteroid itself and other co-administered drugs. umlub.pl
Animal models are widely used to study the induction of enzymes by glucocorticoids. phypha.ir For example, glucocorticoid treatment in dogs has been shown to cause changes in the liver, such as glycogen (B147801) accumulation. nih.gov The urinary excretion of 6β-hydroxycortisol is a well-established marker for assessing the induction or inhibition of CYP3A enzymes in both humans and animals. nih.govresearchgate.net An increase in the urinary ratio of 6β-hydroxycortisol to cortisol is indicative of CYP3A induction. researchgate.net
Conversely, the inhibition of these enzymes can also be studied. For example, the administration of ketoconazole (B1673606), a known CYP3A4 inhibitor, has been shown to decrease the urinary excretion of 6β-hydroxyprednisolone, indicating an inhibition of the 6β-hydroxylase enzyme activity. researchgate.net This inhibition leads to impaired metabolic clearance of prednisolone. researchgate.net
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Prednisone |
| Prednisolone |
| Cortisol |
| Cyclosporine |
| Itraconazole |
| Ketoconazole |
| 20α-dihydroprednisolone |
| 20β-dihydroprednisone |
| 6β-hydroxycortisol |
| Hydrogen peroxide |
| Catalase |
| Water |
| Oxygen |
| Sulfates |
Future Directions in 6β Hydroxyprednisone Research
Elucidation of Additional Minor Metabolic Pathways
The metabolic fate of prednisone (B1679067) and its active form, prednisolone (B192156), is dominated by 6β-hydroxylation and reductions at the C20 ketone. clinpgx.org However, the subsequent metabolism of 6β-hydroxyprednisone itself is not fully elucidated. While it is primarily conjugated and excreted, the potential for other minor phase 1 and phase 2 metabolic transformations exists. nih.gov
Future research could focus on identifying and quantifying these downstream metabolites. For instance, studies on the related compound prednisolone have identified further metabolites of its 6β-hydroxylated form, such as 6β,11β,17α,20β,21-pentahydroxypregnan-1,4-diene-3-one and 6β,11β,17α,20α,21-pentahydroxypregnan-1,4-diene-3-one. drugbank.com Similar minor pathways could exist for this compound, involving enzymes from the aldo-keto reductase family or various UDP-glucuronosyltransferases that act on other prednisone metabolites. clinpgx.orgnih.gov Uncovering these pathways would provide a more complete map of the biotransformation and clearance of prednisone.
Advanced Spectrometric and Chromatographic Techniques for Trace Analysis
The detection and quantification of steroid metabolites, particularly those present in low concentrations, rely on highly sensitive analytical methods. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography–mass spectrometry (GC-MS) are central to steroid metabolomics. nih.govnih.gov
Future advancements in this area will likely involve the refinement of these techniques to achieve even lower limits of quantification. nih.gov The development of ultra-high-performance liquid chromatography (UHPLC-MS/MS) methods allows for the comprehensive profiling of multiple steroid metabolites simultaneously, which can reveal subtle changes in steroidogenesis and metabolism. nih.govoup.com Applying these advanced, high-throughput methods could enable researchers to accurately measure trace amounts of this compound and its potential downstream metabolites in various biological matrices, providing crucial data for detailed pharmacokinetic and metabolic studies.
Table 1: Advanced Analytical Techniques in Steroid Metabolite Analysis
| Technique | Abbreviation | Application in Steroid Research | Key Advantages |
|---|---|---|---|
| Gas Chromatography–Mass Spectrometry | GC-MS | Quantification of urinary steroid metabolite profiles. oup.com | High chromatographic resolution, extensive spectral libraries. |
| Liquid Chromatography–Tandem Mass Spectrometry | LC-MS/MS | Quantification of prednisone, prednisolone, and their metabolites in plasma and tissues. nih.gov | High sensitivity and specificity, suitable for a wide range of compounds. |
| Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry | UHPLC-MS/MS | Comprehensive, multi-steroid profiling in serum and urine (steroid metabolomics). nih.gov | Increased speed, resolution, and sensitivity compared to conventional LC-MS/MS. |
Computational Modeling and In Silico Predictions of Steroid Hydroxylation
Understanding why the 6β-position of prednisone is preferentially hydroxylated by CYP3A4 is a key question that can be addressed with computational tools. nih.gov In silico methods are becoming increasingly powerful in predicting and explaining the outcomes of enzyme-substrate interactions. researchgate.net
Multi-scale modeling approaches, including quantum mechanical (QM) calculations and molecular dynamics (MD) simulations, can unravel the mechanisms that determine the regio- and stereoselectivity of hydroxylation by P450 enzymes. nih.govresearchgate.net These models can predict the most likely binding modes of a steroid within the enzyme's active site and calculate the activation barriers for hydroxylation at different positions. nih.govacs.org For example, theoretical studies on testosterone (B1683101) hydroxylation by CYP3A4 have shown that the 6β-position is intrinsically highly reactive, which is a major driving force for the reaction's selectivity. nih.gov Applying these predictive models to prednisone and its interaction with various CYP450 isoforms could provide a deeper understanding of its metabolic profile and help predict the metabolic fate of novel synthetic steroids.
Deeper Investigation into the Stereoselective Nature of 6β-Hydroxylation
The hydroxylation of prednisone occurs specifically at the 6β-position, an example of the high stereoselectivity of cytochrome P450 enzymes. nih.gov While CYP3A4 is the primary enzyme responsible, other isoforms, such as CYP3A5 and CYP3A7, can also metabolize steroids, sometimes with different outcomes. mdpi.com
Future research should continue to explore the structural and kinetic differences between these enzymes that dictate their selectivity. researchgate.net For instance, in silico docking studies with testosterone have revealed that its binding orientation in the active site of CYP3A4 favors 6β-hydroxylation, whereas the orientation in CYP3A7 favors 2α-hydroxylation. researchgate.net A deeper investigation into the specific amino acid residues within the active sites of these enzymes that interact with the prednisone molecule could explain the precise nature of this stereoselectivity. acs.org Such studies are crucial for understanding inter-individual variability in drug metabolism and for the rational design of new drugs with predictable metabolic pathways.
Functional Role of this compound Beyond a Simple Metabolite (if academically relevant, non-clinical)
Currently, this compound is considered a pharmacologically inactive metabolite whose formation is a step toward elimination. clinpgx.org However, in a broader academic and research context, it serves a significant functional role as a biomarker. The formation of 6β-hydroxylated metabolites, such as 6β-hydroxycortisol, is widely used as an in vivo probe for the activity of the CYP3A4 enzyme. wikipedia.orgnih.gov
Measuring the urinary excretion of this compound after administration of the parent drug can provide a non-invasive assessment of CYP3A4 function. This has important applications in pharmacological research for studying drug-drug interactions involving the CYP3A4 pathway. While there is currently no evidence to suggest that this compound has a direct, non-clinical biological function of its own, its utility as a validated biomarker of a critical metabolic pathway makes it a compound of significant academic and research relevance. Future studies could explore if, like other steroid metabolites, it has any subtle, previously unrecognized modulatory effects on cellular pathways, although this remains speculative.
Q & A
Q. What experimental strategies are optimal for elucidating the anti-inflammatory mechanisms of this compound?
Descriptive Study I : Profile cytokine inhibition (e.g., IL-6, TNF-α) in LPS-stimulated macrophages via multiplex assays.
Prescriptive Study : Compare efficacy against dexamethasone in murine models of acute inflammation (e.g., paw edema).
Descriptive Study II : Conduct RNA-seq to map glucocorticoid receptor (GR) activation pathways and off-target effects .
Q. How should multi-omics data (transcriptomic, proteomic) be integrated to explore this compound’s off-target effects?
- Data Synthesis : Use pathway enrichment analysis (e.g., KEGG, Reactome) to link differentially expressed genes/proteins to adverse outcomes (e.g., glucose dysregulation). Cross-reference with toxicogenomic databases (e.g., Comparative Toxicogenomics Database) .
- Contradiction Management : Apply ’s comparative analysis to resolve conflicts between omics layers (e.g., upregulated genes without corresponding protein changes) by evaluating post-transcriptional regulation .
Methodological Best Practices
- Literature Reviews : Conduct scoping reviews () to map knowledge gaps, prioritizing primary sources over tertiary summaries (e.g., avoid textbooks for mechanistic insights) .
- Ethical Compliance : For human tissue studies, detail participant selection criteria (e.g., exclusion of immunosuppressed individuals) and IRB/IEC approvals in line with ICH guidelines .
- Data Transparency : Archive raw omics datasets in public repositories (e.g., GEO, PRIDE) and provide accession numbers in appendices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
